molecular formula C11H11NO B8701735 3-(2-Methylpropanoyl)benzenecarbonitrile

3-(2-Methylpropanoyl)benzenecarbonitrile

Cat. No. B8701735
M. Wt: 173.21 g/mol
InChI Key: DPHHKPDWLVGSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropanoyl)benzenecarbonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(2-methylpropanoyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3

InChI Key

DPHHKPDWLVGSIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture prepared by adding copper cyanide (940 mg, 10.5 mmol) to a cooled solution of lithium bromide (1.82 g 21 mmol) in tetrahydrofurn at −25° C. under argon atmosphere was added a solution of 0.5M 3-cyanophenyl zinc iodide (20 ml, 10 mmol) in tetrahydrofuran. The reaction mixture was allowed to warm to 0° C. for 30 minutes then cooled down to −25° C. to which neat isobutyryl chloride (1.06 ml, 10.1 mmol) was added all at once. The reaction was kept at −25° C. for 30 minutes then quenched by adding 20 ml of a saturated solution of ammonium chloride. The mixture was extracted with 2×25 ml diethyl ether. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to an oil. The crude oil was flushed through a silica plug using 10% ethyl acetate in hexane to give 3-(2-methylpropanoyl)benzenecarbonitrile (1.25 g, 72%) as a clear oil. H1NMR (CDCl3): 2.2-2.25 (d, H); 4.499-4.568 (m, H); 8.614-8.655 (m, 2H); 8.831-8.857 (m, H); 9.172-9.238 (m, H). ES-M (M+H+): 174.1.
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three

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